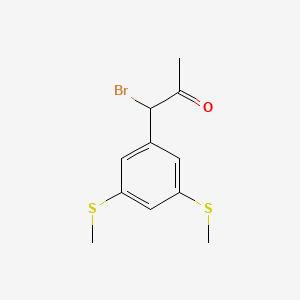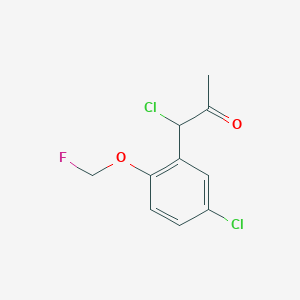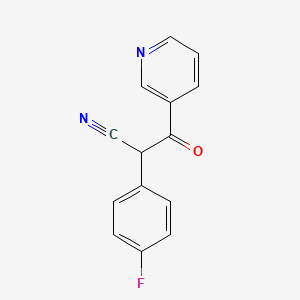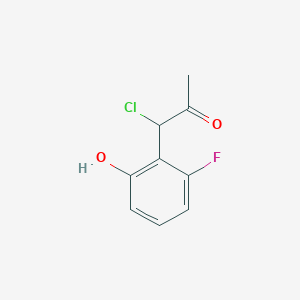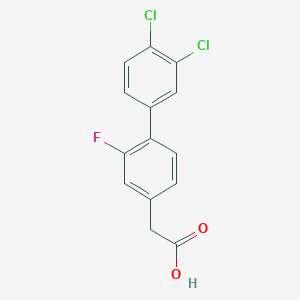
(3',4'-Dichloro-2-fluoro-biphenyl-4-yl)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3’,4’-Dichloro-2-fluoro-biphenyl-4-yl)-acetic acid is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The addition of chloro and fluoro substituents on the biphenyl structure, along with an acetic acid group, imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3’,4’-Dichloro-2-fluoro-biphenyl-4-yl)-acetic acid typically involves multiple steps:
Coupling Reaction: The biphenyl structure can be formed through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated benzene with a boronic acid derivative.
Industrial Production Methods
Industrial production methods for (3’,4’-Dichloro-2-fluoro-biphenyl-4-yl)-acetic acid would likely involve large-scale halogenation and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can remove halogen substituents or reduce the acetic acid group to an alcohol.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or dehalogenated biphenyl derivatives.
Substitution: Biphenyl derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Studies: Used in studies to understand the effects of halogenated biphenyl compounds on biological systems.
Medicine
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical properties.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (3’,4’-Dichloro-2-fluoro-biphenyl-4-yl)-acetic acid would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, affecting biochemical pathways. The presence of halogen substituents can influence its reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
(3’,4’-Dichloro-biphenyl-4-yl)-acetic acid: Lacks the fluoro substituent.
(2-Fluoro-biphenyl-4-yl)-acetic acid: Lacks the chloro substituents.
(3’,4’-Dichloro-2-fluoro-biphenyl): Lacks the acetic acid group.
Uniqueness
The combination of chloro, fluoro, and acetic acid groups in (3’,4’-Dichloro-2-fluoro-biphenyl-4-yl)-acetic acid imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from similar compounds.
Propiedades
Fórmula molecular |
C14H9Cl2FO2 |
|---|---|
Peso molecular |
299.1 g/mol |
Nombre IUPAC |
2-[4-(3,4-dichlorophenyl)-3-fluorophenyl]acetic acid |
InChI |
InChI=1S/C14H9Cl2FO2/c15-11-4-2-9(7-12(11)16)10-3-1-8(5-13(10)17)6-14(18)19/h1-5,7H,6H2,(H,18,19) |
Clave InChI |
HBXYKNMLLKOWQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CC(=O)O)F)C2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-((1-Butyl-3-((R)-cyclohexyl(hydroxy)methyl)-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl)methyl)phenoxy)benzoic acid](/img/structure/B14049511.png)



![(E)-3-(7-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14049531.png)


